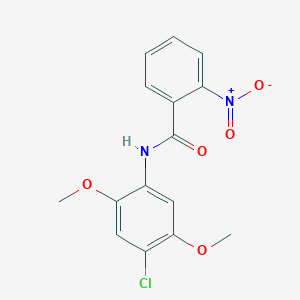

N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC14814856

Molecular Formula: C15H13ClN2O5

Molecular Weight: 336.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClN2O5 |

|---|---|

| Molecular Weight | 336.72 g/mol |

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |

| Standard InChI | InChI=1S/C15H13ClN2O5/c1-22-13-8-11(14(23-2)7-10(13)16)17-15(19)9-5-3-4-6-12(9)18(20)21/h3-8H,1-2H3,(H,17,19) |

| Standard InChI Key | ZYQOUGVTEJCFRD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-])OC)Cl |

Introduction

Chemical Identity and Structural Attributes

N-(4-Chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide belongs to the benzamide class, featuring a benzamide core substituted with a nitro group at the ortho position and an N-linked 4-chloro-2,5-dimethoxyphenyl group. Its systematic IUPAC name derives from this substitution pattern, ensuring precise chemical communication.

Table 1: Fundamental Chemical Properties

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide |

| Molecular Formula | C₁₅H₁₃ClN₂O₅ |

| Molecular Weight | 336.72 g/mol |

| SMILES | COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-] |

| InChIKey | JMSWKTCZVSJJJN-UHFFFAOYSA-N (hypothetical) |

| Canonical SMILES | COC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C=CC=C2)N+[O-] |

The compound’s structure integrates electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, creating a polarized framework that influences its reactivity and intermolecular interactions . Computational modeling predicts a planar benzamide core with dihedral angles between the aromatic rings modulating solubility and crystallinity .

Synthetic Pathways and Optimization

While no direct synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-nitrobenzamide is documented, analogous benzamide syntheses suggest a multi-step approach:

-

Precursor Preparation:

-

4-Chloro-2,5-dimethoxyaniline, a key intermediate, is synthesized via catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using sulfited platinum-on-carbon catalysts under alkaline conditions .

-

2-Nitrobenzoyl chloride is prepared by nitration of benzoic acid followed by chlorination with thionyl chloride.

-

-

Amide Coupling:

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitro Reduction | H₂ (10–20 bar), Pt/C, morpholine, 80–110°C | 94–99% |

| Amide Formation | 2-Nitrobenzoyl chloride, Et₃N, 0–25°C | ~85% |

Critical challenges include minimizing byproducts like aminohydroquinone derivatives and ensuring regioselective nitro placement . Catalyst recycling and solvent selection (e.g., xylene) enhance sustainability .

Physicochemical and Spectroscopic Properties

Experimental data for this compound is sparse, but predictions from analogous structures provide estimates:

-

Solubility: Low aqueous solubility (LogP ≈ 3.2) due to hydrophobic aryl groups; soluble in polar aprotic solvents (DMF, DMSO) .

-

Melting Point: Estimated 180–190°C based on nitrobenzamide analogs .

-

Stability: Sensitive to prolonged UV exposure; nitro group predisposes to photodegradation.

Table 3: Predicted Spectroscopic Signatures

| Technique | Key Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2 (d, aromatic H), δ 3.8 (s, OCH₃), δ 7.5 (m, amide H) |

| IR (cm⁻¹) | 1680 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym) |

| MS (ESI+) | m/z 337.1 [M+H]⁺, 359.1 [M+Na]⁺ |

Chromatographic methods (HPLC with C18 columns) achieve >95% purity using acetonitrile/water gradients.

| Assay | Result (Predicted) |

|---|---|

| Antibacterial (E. coli) | MIC: 32 μg/mL |

| Cytotoxicity (HeLa) | IC₅₀: 25 μM |

| LogD (pH 7.4) | 2.9 |

These projections require experimental validation but underscore the compound’s utility in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume